3-ethylpentanedioic Acid

Catalog No.
S13650908
CAS No.
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethylpentanedioic Acid

Product Name

3-ethylpentanedioic Acid

IUPAC Name

3-ethylpentanedioic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-2-5(3-6(8)9)4-7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

VDAVARPTDLMJIC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)CC(=O)O

3-Ethylpentanedioic acid, also known as 3-ethylglutaric acid, is an organic compound with the molecular formula C7H12O4C_7H_{12}O_4 and a molecular weight of approximately 144.17 g/mol. It belongs to the class of dicarboxylic acids, characterized by the presence of two carboxylic acid groups (-COOH) in its structure. The compound features an ethyl group attached to the third carbon atom of a pentanedioic acid backbone, which distinguishes it from other similar dicarboxylic acids.

3-Ethylpentanedioic acid is primarily recognized for its role in various biological processes and its potential applications in pharmaceuticals and biochemistry. Its structure can be represented as follows:

HOOC CH 2 CH C 2H 5 CH 2 COOH\text{HOOC CH 2 CH C 2H 5 CH 2 COOH}

Typical of dicarboxylic acids, including:

  • Decarboxylation: Under certain conditions, 3-ethylpentanedioic acid can lose a carbon dioxide molecule, leading to the formation of 3-ethylpentanoic acid.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters. For instance, reacting with ethanol will produce ethyl 3-ethylpentanedioate.
  • Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride, leading to 3-ethylpentanediol.

3-Ethylpentanedioic acid can be synthesized through various methods:

  • Alkylation of Malonic Acid: One common method involves the alkylation of malonic acid with ethyl iodide using sodium ethoxide as a base.
  • Oxidation of Alcohols: The oxidation of 3-ethylpentanol can also yield 3-ethylpentanedioic acid through controlled oxidation processes.
  • Biological Synthesis: Certain microorganisms can produce dicarboxylic acids through fermentation processes, which may include 3-ethylpentanedioic acid as a metabolic byproduct.

The applications of 3-ethylpentanedioic acid span several fields:

  • Pharmaceuticals: It may serve as a precursor for synthesizing pharmaceutical compounds and intermediates.
  • Biochemical Research: Used in studies related to metabolic pathways and enzyme activity due to its role as a dicarboxylic acid.
  • Industrial Chemistry: It can be utilized in the production of polyesters and other polymer materials.

Several compounds share structural similarities with 3-ethylpentanedioic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Pentanoic AcidC5H10O2C_5H_{10}O_2A straight-chain fatty acid without branching.
2-Amino-3-ethylpentanedioic AcidC7H13NO4C_7H_{13}NO_4Contains an amino group, affecting its reactivity.
3-Methylpentanoic AcidC6H12O2C_6H_{12}O_2A methyl-branched fatty acid; lacks dicarboxylic nature.
Glutaric AcidC5H8O4C_5H_{8}O_4A five-carbon dicarboxylic acid without branching.

Uniqueness

The uniqueness of 3-ethylpentanedioic acid lies in its specific branching at the third carbon atom and its dual carboxylic functional groups, which confer distinct chemical properties and potential biological activities compared to other similar compounds. This structural feature may influence its reactivity and interactions within biological systems, making it a compound of interest for further research in both synthetic and biological chemistry contexts.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

160.07355886 g/mol

Monoisotopic Mass

160.07355886 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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